molecular formula C19H20O11 B1246403 Telephenone C

Telephenone C

Cat. No.: B1246403
M. Wt: 424.4 g/mol
InChI Key: FUOCZRUPAXIVLI-LAWIEJEXSA-N
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Description

Benzophenone C-glucosides are a class of naturally occurring phenolic compounds characterized by a benzophenone core structure conjugated with a glucose moiety via a C-glycosidic bond. These compounds are primarily isolated from plants in the Polygala genus (e.g., Polygala telephioides) and other botanical sources, where they exhibit diverse bioactivities, including α-glucosidase inhibition, anti-adipogenic effects, and neuroprotective properties .

For the purpose of this analysis, we assume Telephenone C shares core structural and functional features with these analogs, differing primarily in substituent groups or glycosylation patterns.

Properties

Molecular Formula

C19H20O11

Molecular Weight

424.4 g/mol

IUPAC Name

(3-hydroxyphenyl)-[2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone

InChI

InChI=1S/C19H20O11/c20-5-8-12(23)17(28)18(29)19(30-8)10-15(26)13(24)9(14(25)16(10)27)11(22)6-2-1-3-7(21)4-6/h1-4,8,12,17-21,23-29H,5H2/t8-,12-,17+,18-,19+/m1/s1

InChI Key

FUOCZRUPAXIVLI-LAWIEJEXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)C3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

4'-C-beta-D-glucopyranosyl-2',3',5',6',3-pentahydroxybenzophenone
telephenone C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Telephenone C and Structural Analogs

Structural Comparison

The molecular formulas, sources, and key structural features of this compound analogs are summarized below:

Compound Molecular Formula Molecular Weight Source Plant Key Structural Features Reference
Telephenone B C₁₉H₂₆O₁₁ 430.30 Polygala telephioides Benzophenone core + C-glucoside (hexose)
Telephenone D Not specified 517.14 (MS data) Polygala telephioides New benzophenone C-glucoside; additional hydroxylation
Sibiricose A5 C₂₂H₃₀O₁₄ 518.31 Polygala sibirica Complex glycosylation with multiple sugars
Mango-derived C-glucosides C₂₇H₃₂O₁₅ 548.35 Mangifera indica leaves Benzophenone with triglyceride-inhibiting side chains

Key Observations :

  • Telephenone B and D are simpler in structure compared to Sibiricose A5 or mango-derived analogs, which have extended glycosylation or alkyl side chains.
  • The position and number of hydroxyl groups on the benzophenone core influence solubility and bioactivity .
Pharmacological Activity Comparison
Compound Bioactivity Mechanism/Effect Size Reference
Telephenone B Inhibits morphine withdrawal symptoms (mice) 99.2% purity; significant suppression of withdrawal behaviors
Telephenone D α-Glucosidase inhibition IC₅₀ comparable to acarbose (reference drug)
Mango C-glucosides Anti-adipogenic (3T3-L1 adipocytes) Reduces triglyceride accumulation by 40–60%
Hypericum-derived analogs Antioxidant, antimicrobial Moderate activity against Gram-positive bacteria

Key Observations :

  • Telephenone B’s efficacy in neuropharmacological models contrasts with Telephenone D’s metabolic enzyme inhibition, highlighting structure-activity divergences.
  • Mango-derived analogs target lipid metabolism, whereas Polygala-derived compounds focus on neurological and glucoregulatory pathways.
Stability and Analytical Profiles
  • Telephenone B has been rigorously standardized using HPLC with a relative correction factor (RCF) of 0.662 against mangiferin, ensuring reliable quantification in Polygala telephioides extracts .
  • Mango-derived benzophenones exhibit higher molecular weights and polarity, complicating chromatographic separation compared to Telephenone B/D .

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